2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane
Overview
Description
2-Chloro-1,1-difluoroethylene, also known as R 1122, u-HCFC-1122 or HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon . Its chemical formula is CF2=CHCl . It has a molar mass of 98.48 g·mol−1 .
Synthesis Analysis
One way to make HCFO-1122 by way of dehydrochlorination, is to heat HCFC-132b to 600°C, preferably with some carbon tetrachloride to get a 70% yield . A lower yield results if HCFC-132a is used . When trying to make HFC-134a from HCFC-133a, some HCFO-1122 is produced as a side product by way of dehydrofluorination .Molecular Structure Analysis
2-Chloro-1,1-difluoroethylene has a flat shape with all atoms in the same plane . The bond lengths are: C=C 1.303 Å, C-F (H) 1.321 Å, C-F (Cl) 1.320 Å, C-Cl 1.731 Å, C-H 1.083 Å . For bond angles: ∠ CCF (H) 123.4°, ∠ CCF (Cl) 126.1°, ∠ CCH 128.3°, ∠ CCCl 121° .Chemical Reactions Analysis
2-Chloro-1,1-difluoroethylene can react violently with strong reducing agents such as the very active metals and the active metals . It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .Physical And Chemical Properties Analysis
The boiling point of 2-Chloro-1,1-difluoroethylene is −17.7 °C and its melting point is −138.5 °C . It is chemically inert in many situations .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF8O2/c7-3(8)6(15,16-1-4(9,10)11)17-2-5(12,13)14/h3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOHGXYHBYKRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)Cl)(OCC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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